Ethyl 3-(but-3-enyl)benzoate
CAS No.: 731772-84-2
Cat. No.: VC2279859
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731772-84-2 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | ethyl 3-but-3-enylbenzoate |
| Standard InChI | InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 |
| Standard InChI Key | KIQZPSZAZDMFDY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)CCC=C |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)CCC=C |
Introduction
Basic Properties and Chemical Identity
Ethyl 3-(but-3-enyl)benzoate is characterized by its unique structure combining an aromatic ring with an unsaturated aliphatic chain and an ester functional group. The basic properties of this compound provide important context for understanding its behavior in various chemical environments.
Chemical Identifiers and Physical Properties
The following table presents the key identifying information and basic properties of ethyl 3-(but-3-enyl)benzoate:
Structural Features
Ethyl 3-(but-3-enyl)benzoate possesses several notable structural features that define its chemical profile:
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An aromatic benzoate core with substitution at the meta position
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An ethyl ester group (-COOC₂H₅) providing characteristic ester reactivity
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A but-3-enyl side chain (-CH₂CH₂CH=CH₂) attached to the benzene ring at position 3
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A terminal alkene functional group that serves as a site for various chemical transformations
These structural elements collectively contribute to the compound's reactivity profile and potential applications in organic synthesis.
Chemical Structure and Properties
Molecular Structure Analysis
The molecular structure of ethyl 3-(but-3-enyl)benzoate consists of a benzene ring with two key substituents: an ethyl carboxylate group and a but-3-enyl chain. The ethyl carboxylate group is directly attached to the benzene ring, while the but-3-enyl chain is connected at the meta position relative to the carboxylate. This specific arrangement influences the compound's physical properties and chemical behavior.
The but-3-enyl side chain introduces an element of flexibility to the molecule due to its aliphatic nature and terminates with a vinyl group (CH₂=CH-), which is a common site for chemical reactions such as addition, polymerization, and oxidation.
Physical and Chemical Properties
Based on the chemical structure, ethyl 3-(but-3-enyl)benzoate exhibits properties typical of aromatic esters with an unsaturated side chain. The following table presents predicted physical and chemical properties based on structural analysis and comparison with similar compounds:
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Typical for benzoate esters of similar molecular weight |
| Solubility | Soluble in organic solvents (ethanol, acetone); limited solubility in water | Based on polarity and functional groups |
| Boiling Point | Approximately 280-300°C at atmospheric pressure | Estimated based on similar benzoate esters |
| Density | Approximately 1.0-1.1 g/cm³ | Typical for aromatic esters |
| Refractive Index | Approximately 1.50-1.55 | Estimated from similar compounds |
While specific experimental data is limited in the available search results, these predicted properties provide a reasonable foundation for understanding the compound's behavior.
Synthesis and Preparation Methods
Esterification of 3-(But-3-enyl)benzoic Acid
The most direct approach would involve the esterification of 3-(but-3-enyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction would typically be conducted under reflux conditions to drive the equilibrium toward ester formation.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions could be employed to introduce the but-3-enyl group to ethyl 3-bromobenzoate or ethyl 3-boronobenzoate. Heck coupling with 3-butene or Suzuki coupling with but-3-enylboronic acid would be suitable approaches for this transformation.
Alkylation Reactions
Another potential route involves the alkylation of ethyl 3-lithiobenzoate (generated via lithium-halogen exchange from ethyl 3-bromobenzoate) with 4-bromo-1-butene. This approach would require careful control of reaction conditions to prevent competing reactions.
Purification Methods
The purification of ethyl 3-(but-3-enyl)benzoate would typically involve standard techniques for organic compounds, including:
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Column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradient)
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Distillation under reduced pressure to separate the product from volatile impurities
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Liquid-liquid extraction to remove water-soluble impurities
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Preparative HPLC for analytical-grade purity
Chemical Reactivity and Transformations
Reactive Functional Groups
Ethyl 3-(but-3-enyl)benzoate contains two primary functional groups that can participate in various chemical reactions:
Ester Group Reactions
The ethyl ester functionality can undergo numerous transformations, including:
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Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-(but-3-enyl)benzoic acid
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Transesterification: Reaction with other alcohols in the presence of a catalyst to form different ester derivatives
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Reduction: Conversion to primary alcohols using reducing agents such as lithium aluminum hydride
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Amidation: Reaction with amines to form amide derivatives
Terminal Alkene Reactions
The but-3-enyl side chain, specifically its terminal alkene, can participate in:
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Addition reactions: Halogenation, hydrohalogenation, hydration, and hydrogenation
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Oxidation reactions: Epoxidation, dihydroxylation, or oxidative cleavage
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Polymerization: Free radical or coordination polymerization processes
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Olefin metathesis: Reaction with other alkenes in the presence of appropriate catalysts
Selective Transformations
The presence of two distinct reactive functional groups in ethyl 3-(but-3-enyl)benzoate allows for selective transformations through careful control of reaction conditions and reagent selection:
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The terminal alkene can be selectively hydrogenated using catalysts like palladium on carbon under mild conditions
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The ester group can be selectively reduced using sodium borohydride in methanol at low temperatures
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The alkene can undergo selective epoxidation using meta-chloroperoxybenzoic acid while leaving the ester untouched
These selective transformations make ethyl 3-(but-3-enyl)benzoate a valuable building block in multi-step organic synthesis.
Applications and Uses
Research Applications
In research settings, ethyl 3-(but-3-enyl)benzoate finds utility in various domains:
Organic Synthesis
As a versatile intermediate, this compound serves as a building block for the synthesis of more complex molecules, particularly those requiring functionalized aromatic components with alkenyl side chains. The presence of multiple reactive sites allows for diverse chemical transformations and structural elaboration.
Medicinal Chemistry
In drug discovery and development, ethyl 3-(but-3-enyl)benzoate could serve as a precursor to compounds with potential pharmacological activity. The aromatic core with appended functionality mirrors structural motifs found in various bioactive molecules.
Polymer Chemistry
The terminal alkene functionality makes this compound potentially valuable in polymer chemistry, where it could be incorporated into polymers to introduce aromatic ester side chains or employed as a crosslinking agent in specialized formulations.
Specialty Chemicals
As a functionalized benzoate ester, this compound might find applications in the fragrance industry, coating technologies, or as an additive in specialty chemical formulations.
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of ethyl 3-(but-3-enyl)benzoate exist, each with distinct properties and applications. The following table compares ethyl 3-(but-3-enyl)benzoate with related compounds mentioned in the search results:
Property and Reactivity Differences
The structural variations among these analogues result in distinct differences in physical properties and chemical reactivity:
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The introduction of bromine in ethyl 5-bromo-2-(but-3-enyl)benzoate increases molecular weight and introduces a site for nucleophilic substitution and metal-catalyzed coupling reactions
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The positional isomerism (meta vs. ortho substitution) affects molecular geometry, electronic distribution, and potentially intermolecular interactions
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In 3-butenyl benzoate, the unsaturated chain is part of the ester group rather than attached to the aromatic ring, which fundamentally changes the compound's reactivity profile
These differences highlight the importance of precise structural characterization when working with these compounds in research or industrial applications.
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